![molecular formula C15H20FN3O2 B6748126 [4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B6748126.png)
[4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a hydroxypyrrolidine moiety, making it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic aromatic substitution. The hydroxypyrrolidine moiety is then attached via a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to advancements in fields such as polymer science and catalysis.
Mecanismo De Acción
The mechanism of action of [4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling events.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone include other piperazine derivatives and fluorophenyl-substituted compounds. Examples include:
- [4-(2-chlorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone
- [4-(2-bromophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and hydroxypyrrolidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-3-1-2-4-14(12)18-5-7-19(8-6-18)15(21)13-9-11(20)10-17-13/h1-4,11,13,17,20H,5-10H2/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRGGZLCSXUPP-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)[C@@H]3C[C@H](CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
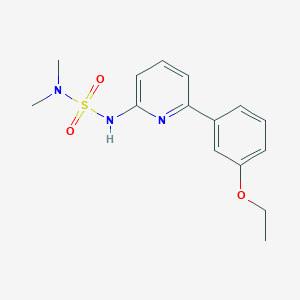
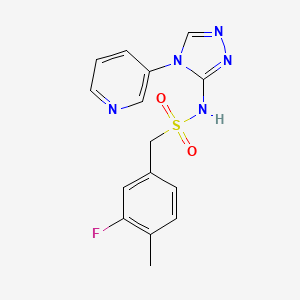
![N-[(2R,3S)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B6748065.png)
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanone](/img/structure/B6748084.png)
![3,4-dihydro-2H-quinolin-1-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B6748088.png)
![Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B6748092.png)
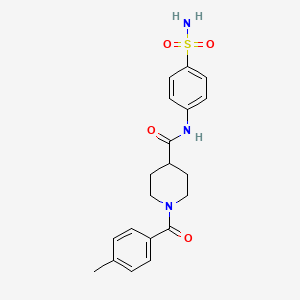
![[(3S)-1-[(2,4-dichlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B6748113.png)
![methyl 5-[[(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]furan-2-carboxylate](/img/structure/B6748119.png)
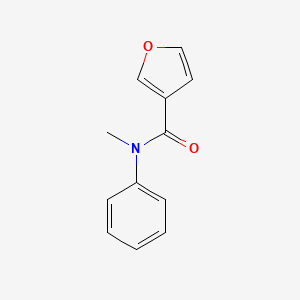
![N'-(2,4-dichlorophenyl)-N-[(2S)-2-phenylpropyl]oxamide](/img/structure/B6748142.png)
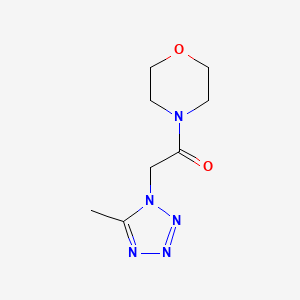
![1-[(3-Bromophenyl)methyl]-5-methyltetrazole](/img/structure/B6748156.png)
![2-chloro-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6748158.png)
